

Introduction: The Privileged Scaffold and the Critical Substituent

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Compound of Interest

Compound Name:	3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol
CAS No.:	886360-72-1
Cat. No.:	B1489602

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The 1,2,4-triazine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.^{[1][2]} These six-membered azaheterocycles are integral to the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[1][3]} The chemical versatility of the triazine core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological profiles.

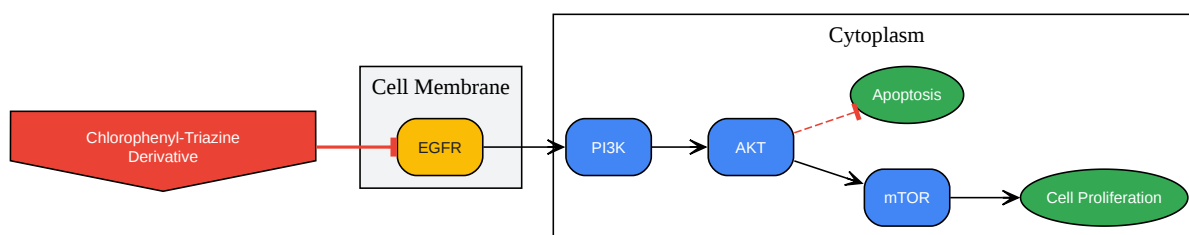
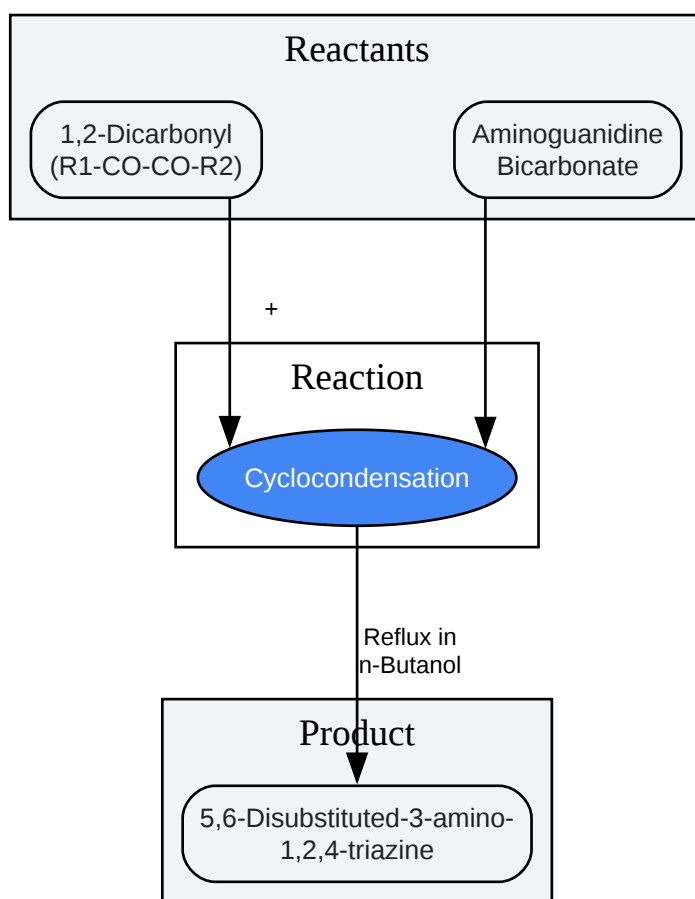
This guide focuses specifically on 1,2,4-triazine derivatives bearing a chlorophenyl substituent at the 3-position. The introduction of a chlorophenyl group is a common and highly effective strategy in drug design. The chlorine atom, being an electron-withdrawing group, significantly modulates the electronic character of the triazine ring, often enhancing its reactivity and binding affinity.^[4] Furthermore, its lipophilic nature can improve membrane permeability and pharmacokinetic properties. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) provides an additional vector for optimizing structure-activity relationships (SAR), making this class of compounds a rich area for therapeutic exploration.

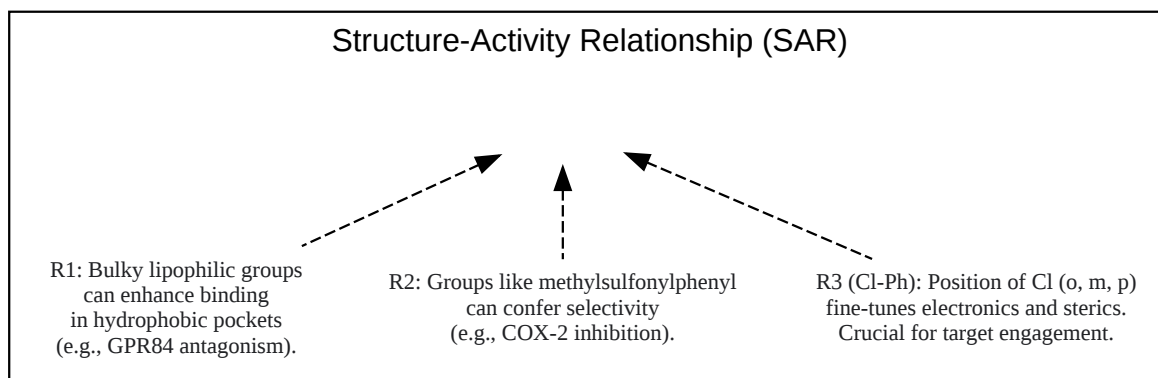
Part 1: Synthetic Strategies for the 1,2,4-Triazine Core

The construction of the 3-(chlorophenyl)-1,2,4-triazine scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the triazine ring.

Primary Synthesis via Cyclocondensation

A predominant method for assembling the 1,2,4-triazine ring is the condensation of a 1,2-dicarbonyl compound with an appropriate aminoguanidine or related hydrazide derivative.^{[5][6]} This approach is particularly effective for creating 5,6-disubstituted triazines.





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Sources

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